2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide generally involves the condensation of 4-nitrophenylhydrazine with appropriate 1,3-dicarbonyl building blocks, followed by reduction . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the reactivity of oxathiane derivatives.
Biology: Its fungicidal properties make it valuable in agricultural research for developing new crop protection strategies.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: It is used in the formulation of fungicides for agricultural applications.
Mechanism of Action
The primary mechanism of action of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide involves the inhibition of succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain . By inhibiting this enzyme, the compound disrupts cellular respiration in fungi, leading to their death .
Comparison with Similar Compounds
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide is unique due to its oxathiane ring structure. Similar compounds include:
Carbathiin: Another fungicide with a similar mechanism of action.
Vitavax: A related compound used in agricultural applications.
Oxatin: Shares structural similarities but differs in its specific applications.
Properties
Molecular Formula |
C12H15NO2S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide |
InChI |
InChI=1S/C12H15NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14) |
InChI Key |
HTCPXRKFYZHPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCO1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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